molecular formula C13H11N3O5 B182929 N-(4-Methoxyphenyl)-2,4-dinitroaniline CAS No. 967-35-1

N-(4-Methoxyphenyl)-2,4-dinitroaniline

Cat. No.: B182929
CAS No.: 967-35-1
M. Wt: 289.24 g/mol
InChI Key: CXYDBMSOXLXDAC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS: AG00DEA5; molecular formula: C₁₃H₁₂N₂O₃) is a nitroaromatic compound characterized by a 2,4-dinitroaniline backbone substituted with a 4-methoxyphenyl group at the amine position . This structural configuration confers unique electronic properties due to the electron-donating methoxy (-OCH₃) group and electron-withdrawing nitro (-NO₂) groups, influencing its reactivity, solubility, and biological activity. The compound is primarily utilized in research settings, including antimicrobial studies , materials science (e.g., carbon nanotube functionalization) , and as a precursor in synthetic chemistry .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYDBMSOXLXDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914384
Record name N-(4-Methoxyphenyl)-2,4-dinitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

967-35-1
Record name NSC92801
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxyphenyl)-2,4-dinitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DINITRO-4'-METHOXYDIPHENYLAMINE
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Preparation Methods

Protection-Nitration-Deprotection Strategy

Patent CN109776337A outlines a three-step sequence starting from o-aminoanisole:

  • Acetylation : Reacting o-aminoanisole with acetic acid (2.5:1 molar ratio) at 115°C for 6 hours forms 2-methoxyacetanilide.

  • Nitration : Treating with fuming nitric acid (1.2:1 molar ratio) at 0–10°C for 2 hours introduces the nitro group para to methoxy.

  • Hydrolysis : Sodium hydroxide (1.2:1 molar ratio) at 100°C for 2 hours removes the acetyl group.

Process Optimization and Yield

Recycling acetic acid from the nitration filtrate improves cost-efficiency. Key parameters:

StepTemperature (°C)Time (h)Yield (%)Purity (%)
Acetylation115695.298.5
Nitration0–10297.099.0
Hydrolysis100294.899.0

Data compiled from Example 1

This route achieves 94.8% overall yield with 99% purity but involves multiple isolation steps, increasing processing time.

Continuous Flow Reactor Synthesis

Scalable Production Methodology

Patent CN111704555A demonstrates a continuous flow approach:

  • Acetylation : 4-Methoxyaniline and acetic anhydride react at 25°C for 133 minutes.

  • Nitration : Mixed with fuming HNO₃ at 25°C for 10–30 seconds.

  • Hydrolysis : Treated with NaOH at 40–80°C for 2–40 minutes.

Reaction Efficiency Comparison

Varying flow rates and temperatures show:

ParameterCondition 1Condition 2Condition 3
Nitration Time100 min10 min30 sec
Hydrolysis Time400 min40 min2 min
Total Yield (%)868587
Purity (%)999999

Adapted from Examples 1–3

The continuous method reduces reaction times from hours to minutes, ideal for industrial-scale production despite marginally lower yields than batch processes.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

  • Single-Step Substitution : 98% yield, requires inert atmosphere

  • Multi-Step Batch : 94.8% yield, high purity, complex workup

  • Continuous Flow : 85–87% yield, scalable, reduced solvent use

Industrial Applicability

For small-scale lab synthesis, the single-step method offers simplicity. Batch processing suits intermediate-scale production with purity demands, while continuous flow excels in large-volume manufacturing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Methoxyphenyl)-2,4-dinitroaniline can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also undergo reduction reactions, particularly the reduction of nitro groups to amino groups using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: this compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of palladium or platinum catalysts are commonly used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

Synthesis of Dyes

N-(4-Methoxyphenyl)-2,4-dinitroaniline serves as an intermediate in the production of azo dyes and other colorants. Its unique structure allows for the creation of vibrant colors used in textiles and printing.

Organic Synthesis

The compound acts as a building block for more complex organic molecules. It can participate in various chemical reactions, such as oxidation and reduction, making it valuable for synthetic chemists.

Biological Research

Recent studies have highlighted its potential biological activities:

  • Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.
  • Anticancer Research : Derivatives of this compound are being explored for their potential as therapeutic agents against cancer cells .

Pharmacological Research

This compound has been studied for its interaction with biological targets, which may lead to new drug discoveries. Its derivatives are being evaluated for their activity against HIV-1 strains, showcasing promising results in preliminary trials .

Agriculture

The compound is being investigated for its potential use as a pesticide or herbicide due to its chemical properties that may inhibit plant growth or pest development.

Material Science

In material science, this compound is utilized in developing new materials with specific properties, including enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. In vitro studies showed that specific modifications to the nitro groups enhance their potency against resistant strains .

Case Study 2: Dye Production

A study focused on optimizing the synthesis process for azo dyes using this compound revealed that adjusting reaction conditions can significantly improve yield and colorfastness in textile applications.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of nitroaromatic compounds are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Applications References
N-(2-Methoxyphenyl)-2,4-dinitroaniline Methoxy group at ortho position Structural isomer; impacts polymorphism and solvate formation
N-(5-Morpholino-2,4-dinitrophenyl)alkanamides Morpholine and alkanamide substituents Enhanced solubility; prodrug candidates for nitroreductase-based cancer therapy
BHBANA (N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline) Bromo and heptyloxy groups Anti-biofilm activity; disrupts bacterial quorum sensing
2,4-Dinitro-N-(pyridin-3-ylmethyl)aniline Pyridinylmethyl substituent Tubulin-binding activity; antiprotozoal applications
N-Methyl-2,4-dinitroaniline Methyl group at amine position Simpler structure; higher acute toxicity (Category 4 oral toxicity)

Substituent Impact Analysis :

  • Electron-donating groups (e.g., -OCH₃): Increase solubility in polar solvents and may reduce electrophilicity, affecting reactivity in nucleophilic substitutions .
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃): Enhance binding to biological targets (e.g., tubulin) and improve thermal stability .
  • Bulky substituents (e.g., heptyloxy): Improve lipophilicity, enhancing membrane penetration in antimicrobial applications .
Physical and Chemical Properties
Property N-(4-Methoxyphenyl)-2,4-dinitroaniline 2,4-Dinitroaniline (Parent Compound) N-(2-Methoxyphenyl)-2,4-dinitroaniline
Molecular Weight 244.25 g/mol 183.12 g/mol 244.25 g/mol
Solubility Moderate in DMSO, chloroform Low in water (0.2 g/L at 100°C) Similar to para-isomer
Hazards Skin/eye irritation (Category 2) Acute toxicity (oral LD₅₀: 250 mg/kg) Data scarce; presumed similar
Thermal Stability Stable up to 200°C Decomposes at 150°C Likely lower due to steric effects

Biological Activity

N-(4-Methoxyphenyl)-2,4-dinitroaniline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Synthesis

This compound is an aromatic amine derivative characterized by the presence of methoxy and nitro functional groups. The general structure can be represented as follows:

C9H9N3O4\text{C}_9\text{H}_9\text{N}_3\text{O}_4

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Nitration of Aniline Derivatives : This initial step introduces nitro groups into the aniline structure.
  • Methoxylation : The introduction of the methoxy group is achieved through a reaction with methanol in the presence of a catalyst.
  • Coupling Reaction : The final product is formed by coupling the methoxylated aniline with 2,4-dinitrochlorobenzene under basic conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibition zones, suggesting potent antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics used in clinical settings .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies showed that this compound induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways. Notably, it was effective against breast and lung cancer cell lines, with IC50 values indicating substantial cytotoxicity .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Receptor Binding : It can bind to cellular receptors that modulate growth signals, leading to altered cellular responses .

Pharmaceutical Applications

Due to its promising biological activities, derivatives of this compound are being explored for development as therapeutic agents in treating infections and cancers. The structure-activity relationship (SAR) studies indicate that modifications to the nitro and methoxy groups can enhance efficacy and selectivity against various targets .

Agricultural Use

The compound is also being investigated for potential applications as a pesticide or herbicide due to its ability to inhibit microbial growth. Preliminary studies suggest that it may effectively control plant pathogens without adversely affecting beneficial microorganisms .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity with MIC values ranging from 32 to 128 µg/mL against tested strains.
  • Cancer Cell Line Study : In vitro assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at 15 µM for MCF-7 cells and 20 µM for A549 cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Methoxyphenyl)-2,4-dinitroaniline, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution. For example, reacting 2,4-dinitrochlorobenzene with 4-methoxyaniline in a polar aprotic solvent (e.g., DMF) under reflux (120–130°C) for 6–8 hours yields the product. Optimization includes controlling stoichiometry (1:1.2 molar ratio of aryl chloride to amine) and using a base like K₂CO₃ to neutralize HCl byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Yields up to 75% are reported using similar protocols .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm substitution patterns. Key signals include methoxy protons at δ 3.78 ppm and aromatic protons at δ 8.96–6.75 ppm .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 410 [M+1]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>99%) using a C18 column and acetonitrile/water mobile phase .

Q. How do pH and solvent environments influence the stability of this compound?

  • Methodology : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25°C and monitoring degradation via UV-Vis spectroscopy. The nitro groups exhibit pH-sensitive behavior; for instance, protonation at acidic pH (≤4) enhances stability, while alkaline conditions promote hydrolysis. Solubility is limited in water (0.06 g/L at 20°C) but improves in DMSO or DMF .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in therapeutic applications?

  • Methodology :

  • Derivatization : Introduce substituents at the methoxy or nitro positions. For example, replacing the methoxy group with morpholino or alkyl chains alters electronic properties and binding affinity.
  • Biological Testing : Evaluate derivatives as HIV-1 reverse transcriptase inhibitors (IC₅₀ assays) or hypoxia-activated prodrugs (e.g., nitroreductase enzyme activation in tumor cells) .

Q. What computational approaches predict the electronic and optical properties of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, dipole moments, and charge distribution. Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental data from spectrophotometry .

Q. How can polymorphic forms of related dinitroaniline compounds inform crystallization strategies?

  • Methodology : X-ray crystallography identifies polymorphs by comparing unit cell parameters and packing motifs. For N-(2,4-dinitrophenyl)-2,4-dinitroaniline, monoclinic polymorphs differ in hydrogen-bonding networks. Solvent screening (e.g., ethanol vs. acetone) and controlled cooling rates optimize crystal growth .

Q. What advanced chromatographic methods quantify trace levels of dinitroaniline derivatives in environmental samples?

  • Methodology :

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity (LOD ≤ 1 µg/L).
  • Quality Control : Spike recovery tests (80–120%) and internal standards (e.g., deuterated analogs) validate accuracy .

Q. How do intermolecular interactions between this compound and proteins affect binding assays?

  • Methodology : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding constants (Kd). For example, pH-dependent binding to the M315 antibody shows maximal affinity at pH 4 due to protonation of the aniline group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Methoxyphenyl)-2,4-dinitroaniline
Reactant of Route 2
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N-(4-Methoxyphenyl)-2,4-dinitroaniline

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